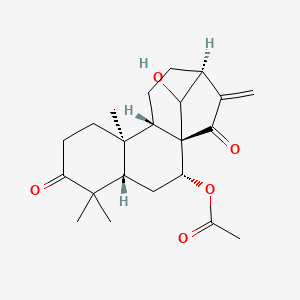

Glaucocalyxin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(1S,2R,4S,9R,10S,13S)-16-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(27-12(2)23)22(14,18(11)25)19(13)26/h13-15,17,19,26H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1 |

InChI Key |

FFGVENBOZJZUNS-UVJXNXQRSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)O)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Glaucocalyxin D: A Technical Guide on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucocalyxin D is an ent-kauranoid diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural source, and its cytotoxic effects on various cancer cell lines. Detailed experimental protocols for its isolation and the assessment of its biological activity are provided, along with visualizations of key signaling pathways it is hypothesized to modulate.

Discovery and Natural Source

This compound was first isolated from the plant Rabdosia japonica var. glaucocalyx (also known as Isodon japonicus var. glaucocalyx). The initial phytochemical investigations of this plant that led to the discovery of various glaucocalyxins, including Glaucocalyxin A and B, date back to the 1980s. While the exact first report of this compound is not definitively cited in recent literature, its discovery is associated with the extensive work on the chemical constituents of Rabdosia japonica var. glaucocalyx during that period[1][2][3].

This plant, a member of the Lamiaceae family, is widely distributed in Northeast Asia and has a history of use in traditional medicine for treating various ailments, including hepatitis, mastitis, and coughing[1]. The primary source of this compound remains the aerial parts of Rabdosia japonica var. glaucocalyx[4].

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HL-60 | Human promyelocytic leukemia | 0.049 - 2.65 |

| 6T-CEM | Human T-cell acute lymphoblastic leukemia | 0.049 - 2.65 |

| LOVO | Human colon adenocarcinoma | 0.049 - 2.65 |

| A549 | Human lung carcinoma | 0.049 - 2.65 |

Postulated Mechanism of Action: Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to Glaucocalyxin A and B suggests a comparable mechanism of action. Glaucocalyxin A and B have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5][6]. These pathways are crucial regulators of inflammation, cell proliferation, and survival. It is therefore hypothesized that this compound also targets these key cellular signaling cascades.

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

Isolation and Purification of this compound from Rabdosia japonica var. glaucocalyx

This protocol outlines a general procedure for the isolation and purification of this compound using High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for this compound isolation.

Methodology:

-

Plant Material and Extraction:

-

Air-dry the aerial parts of Rabdosia japonica var. glaucocalyx and grind them into a fine powder.

-

Extract the powdered plant material with 95% ethanol at room temperature multiple times.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically employed. The elution can be isocratic or a gradient.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 230 nm) using a UV detector.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation and Purity Confirmation:

-

Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Assess the purity of the final compound using analytical HPLC.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Methodology:

-

Cell Seeding:

-

Seed the desired cancer cell lines (e.g., A549, HL-60) in 96-well plates at a predetermined optimal density.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways to assess the effect of this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture the selected cell line to approximately 80% confluency.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) to activate the NF-κB and MAPK pathways for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed to pellet the cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Key proteins to probe include:

-

NF-κB pathway: Phospho-p65, total p65, Phospho-IκBα, total IκBα.

-

MAPK pathway: Phospho-ERK1/2, total ERK1/2, Phospho-p38, total p38, Phospho-JNK, total JNK.

-

A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Conclusion

This compound, a natural diterpenoid from Rabdosia japonica var. glaucocalyx, exhibits promising cytotoxic activity against various cancer cell lines. Its mechanism of action is likely to involve the modulation of key inflammatory and cell survival signaling pathways such as NF-κB and MAPK. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. asianpubs.org [asianpubs.org]

- 2. [Chemical constituents of Rabdosia japonica var. glaucocalyx and their anti-complementary activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Chemical constituents of Rabdosia japonica var. glaucocalyx] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glaucocalyxin A Attenuates Allergic Responses by Inhibiting Mast Cell Degranulation through p38MAPK/NrF2/HO-1 and HMGB1/TLR4/NF- κ B Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaucocalyxin A delays the progression of OA by inhibiting NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Origin of Glaucocalyxin D from Rabdosia japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucocalyxin D, an ent-kaurane diterpenoid isolated from the medicinal plant Rabdosia japonica (also known as Isodon japonicus), has garnered significant interest within the scientific community for its potential therapeutic properties, including notable antitumor activities. This technical guide provides an in-depth exploration of the origin of this compound, detailing its biosynthetic pathway, comprehensive experimental protocols for its extraction and quantification, and an analysis of its molecular mechanism of action. All quantitative data are presented in structured tables, and key biological and experimental pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Biosynthesis of this compound

The biosynthesis of this compound, like other ent-kaurane diterpenoids, originates from the general terpenoid pathway. The process begins with the cyclization of geranylgeranyl diphosphate (GGDP) to form the characteristic tetracyclic ent-kaurene skeleton. This foundational process is catalyzed by a sequential enzymatic action of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) and potentially other hydroxylases. These enzymes are responsible for the introduction of hydroxyl groups and other functional moieties at specific positions on the molecule, ultimately leading to the formation of this compound. While the precise sequence of these oxidative steps and the specific enzymes involved in the biosynthesis of this compound in Rabdosia japonica are still under active investigation, the general pathway is well-established.

Extraction and Isolation of this compound from Rabdosia japonica

The following protocol is a detailed methodology for the extraction and isolation of this compound from the dried whole plants of Rabdosia japonica var. glaucocalyx.

Experimental Protocol

-

Plant Material Preparation:

-

Begin with 10 kg of dried, chopped whole plants of Rabdosia japonica var. glaucocalyx.

-

-

Solvent Extraction:

-

The plant material is subjected to reflux extraction with 80% ethanol. This process is repeated three times to ensure exhaustive extraction.

-

The resulting ethanol extracts are combined and concentrated under vacuum to yield a crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

The crude ethanol extract is suspended in water.

-

Successive extractions are performed with petroleum ether, ethyl acetate, and n-butanol.

-

This partitioning separates compounds based on their polarity, with the ethyl acetate fraction containing the diterpenoids of interest.

-

-

Column Chromatography (Silica Gel):

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution is performed using a chloroform-methanol solvent system (50:1, 10:1, 1:1, 0:1) to separate the fraction into sub-fractions.

-

-

Further Chromatographic Purification:

-

Sub-fractions are further purified using column chromatography over silica gel with a petroleum ether-acetone gradient solvent system.

-

This compound is typically obtained from a fraction eluted with petroleum ether-acetone (3:1).

-

-

Recrystallization:

-

The purified fraction containing this compound is recrystallized from acetone to yield the final pure compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Plant Material | 10 kg (dried whole plants) | [1] |

| Yield of this compound | 1.1 g | [1] |

| Purity | 98.7-99.4% (by HPLC) | [1] |

Quantitative Analysis of this compound

A robust and accurate method for the quantification of this compound in plant extracts and purified samples is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Experimental Protocol: HPLC-ESI-MS/MS

This protocol is adapted from a method for the simultaneous determination of major diterpenoids in Rabdosia japonica var. glaucocalyx.[2]

-

Chromatographic System:

-

Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with methanol and water.

-

Flow Rate: 0.8 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion switching mode.

-

Scanning Mode: Multiple Reaction Monitoring (MRM) for quantitative determination.

-

-

Standard Preparation:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Preparation:

-

Extract a known weight of dried plant material with a suitable solvent (e.g., methanol).

-

Filter the extract and dilute to an appropriate concentration for HPLC analysis.

-

-

Quantification:

-

Inject the prepared sample into the HPLC-ESI-MS/MS system.

-

Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Mechanism of Action: Antitumor Activity

While research specifically on the signaling pathways of this compound is emerging, extensive studies on the closely related compounds, Glaucocalyxin A and B, provide strong evidence for its mechanism of action, particularly in cancer cells. The primary mode of action appears to be the induction of apoptosis through the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway

Glaucocalyxin A has been shown to inhibit the PI3K/Akt signaling pathway.[3] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering the intrinsic apoptosis cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the JNK and ERK cascades, is also implicated in the action of Glaucocalyxins. Glaucocalyxin A has been demonstrated to activate the JNK pathway, which can lead to apoptosis in breast cancer cells.[4] Furthermore, Glaucocalyxin A can inhibit the phosphorylation of JNK and ERK in inflammatory settings.[5]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Glaucocalyxin A and B have been shown to inhibit the activation of NF-κB.[5][6] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory cytokines and anti-apoptotic genes.

Experimental Workflow for Assessing Cytotoxicity

The following provides a general workflow for evaluating the cytotoxic activity of this compound against cancer cell lines using the MTT assay.

In Vitro Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HL-60 | Promyelocytic Leukemia | 2.65 | [1] |

| 6T-CEM | T-cell Lymphoma | 1.43 | [1] |

| LOVO | Colon Adenocarcinoma | 1.28 | [1] |

| A549 | Lung Carcinoma | 0.172 | [1] |

Conclusion

This compound, a promising ent-kaurane diterpenoid from Rabdosia japonica, presents a compelling case for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its origin, from its biosynthesis to detailed protocols for its isolation and quantification. The elucidation of its likely mechanisms of action, primarily through the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways, offers a solid foundation for future preclinical and clinical studies. The methodologies and data presented herein are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this natural compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. [Simultaneous determination of 4 diterpenoids in Rabdosia japonica var.glaucocalyx by HPLC-ESI-MS/MS and cluster analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glaucocalyxin A induces apoptosis of non-small cell lung carcinoma cells by inhibiting the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glaucocalyxin A activates FasL and induces apoptosis through activation of the JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glaucocalyxin A delays the progression of OA by inhibiting NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

Glaucocalyxin D chemical structure and properties

An In-Depth Technical Guide to Glaucocalyxin D: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is an ent-kauranoid diterpenoid, a class of natural organic compounds, isolated from the medicinal plant Rabdosia japonica (var. glaucocalyx). This compound is part of a family of structurally related diterpenoids, including the more extensively studied Glaucocalyxin A. In scientific literature, the terms Glaucocalyxin A and this compound are sometimes used interchangeably, with Glaucocalyxin A being the most researched entity. This guide will synthesize the available data for this compound, and where specified, include data from studies on Glaucocalyxin A (GLA) due to the significant overlap in reported biological activities and nomenclature. This compound has demonstrated significant cytotoxic, anti-inflammatory, and anti-cancer properties, making it a compound of high interest for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound belongs to the ent-kaurane diterpenoid family, characterized by a tetracyclic carbon skeleton. Its complex structure is fundamental to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ent-7β,14α-Dihydroxy-16-kauren-3,15-dione | [1] |

| Synonyms | Glaucocalyxin A, Leucamenin F, Wangzaozin B | [1] |

| CAS Number | 79498-31-0 | [1] |

| Molecular Formula | C₂₀H₂₈O₄ | [1] |

| Molecular Weight | 332.43 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 219.5 - 220.5 °C | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most prominent. These effects are mediated through the modulation of several critical intracellular signaling pathways.

Anti-Cancer Activity

This compound demonstrates potent cytotoxic effects against various human cancer cell lines. Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation pathways.

1. Induction of Apoptosis: this compound induces apoptosis through the intrinsic mitochondrial pathway. This is achieved by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to diminished mitochondrial membrane potential and the release of cytochrome c.[2][3] This cascade culminates in the activation of caspase-9 and caspase-3, executing the apoptotic process.[2][3]

References

- 1. Glaucocalyxin A delays the progression of OA by inhibiting NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glaucocalyxin A induces apoptosis of non-small cell lung carcinoma cells by inhibiting the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glaucocalyxin D and its Analogues for Researchers and Drug Development Professionals

Introduction: Glaucocalyxin D, a lesser-known ent-kauranoid diterpenoid, has emerged from the traditional medicinal plant Rabdosia japonica var. glaucocalyx as a molecule of interest for its cytotoxic properties against various cancer cell lines. While its analogues and detailed mechanisms of action remain largely unexplored compared to its more studied counterparts like Glaucocalyxin A and B, initial findings suggest potential for further investigation in the realm of oncology drug discovery. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biological activities, and presents detailed experimental protocols for its study.

Core Compound: this compound

Biological Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Quantitative data from these studies are summarized below.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HL-60 | Human promyelocytic leukemia | 0.0490 - 2.65[1] |

| 6T-CEM | T-cell lymphoblast-like | 0.0490 - 2.65[1] |

| LOVO | Human colon adenocarcinoma | 0.0490 - 2.65[1] |

| A549 | Human lung carcinoma | 0.0490 - 2.65[1] |

Note: A specific IC50 value for each cell line was not individually reported in the available literature, but rather a range for the effective concentrations.

Analogues of this compound

Currently, there is a significant lack of publicly available information regarding the synthesis, biological activities, and structure-activity relationships of this compound analogues. The exploration of such derivatives presents a promising avenue for future research to enhance cytotoxic potency, improve pharmacokinetic properties, and elucidate the mechanism of action.

Key Signaling Pathways Implicated for Related Glaucocalyxins

While the specific signaling pathways modulated by this compound have not been detailed, studies on the closely related Glaucocalyxin A and B offer valuable insights into potential mechanisms of action. These pathways are critical areas of investigation for understanding the anticancer effects of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or its analogues in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in the dark.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

-

This assay is based on the ability of the SRB dye to bind to protein components of cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation:

-

After compound treatment, gently remove the medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate cell viability and IC50 values as described for the MTT assay.

-

Western Blot for NF-κB Signaling Pathway Analysis

This protocol details the detection of key proteins in the NF-κB signaling pathway by Western blot.

-

Cell Culture and Treatment:

-

Culture cells (e.g., macrophages or cancer cell lines) to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound or its analogues for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or lipopolysaccharide (LPS; e.g., 1 µg/mL), for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Future Directions

The preliminary cytotoxic data for this compound warrants further investigation. Future research should focus on:

-

Complete structural elucidation of this compound.

-

Synthesis of a focused library of this compound analogues to establish structure-activity relationships.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound.

-

In vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound and its promising analogues in animal models.

By systematically addressing these research gaps, the full therapeutic potential of this compound and its chemical space can be explored for the development of novel anticancer agents.

References

A Technical Guide to the Biological Activities of Glaucocalyxins

Disclaimer: This document provides a detailed overview of the biological activities of Glaucocalyxin A and Glaucocalyxin B. While Glaucocalyxin D is a related ent-kauranoid diterpenoid isolated from Rabdosia japonica, there is a significant scarcity of published scientific literature on its specific biological activities and mechanisms of action. Therefore, this guide focuses on the extensively studied, structurally similar compounds, Glaucocalyxin A and B, to provide insights into the potential therapeutic properties of this compound class for researchers, scientists, and drug development professionals.

Introduction to Glaucocalyxins

Glaucocalyxins are a group of ent-kauranoid diterpenoids isolated from the plant Rabdosia japonica (also known as Isodon japonica). These natural products have garnered significant attention in the scientific community for their diverse and potent biological activities. The most studied members of this family are Glaucocalyxin A (GLA) and Glaucocalyxin B (GLB). They have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and thrombosis. This guide will delve into the core biological activities of GLA and GLB, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Both Glaucocalyxin A and Glaucocalyxin B exhibit potent anticancer properties across a range of cancer cell lines. Their primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of Glaucocalyxin A and B have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Duration of Treatment | Reference |

| Glaucocalyxin A | SKOV3 | Epithelial Ovarian Cancer | 8.735 µmol/L | 48 hours | [1] |

| Glaucocalyxin A | MCF-7 | Breast Cancer | 1 µM | 72 hours | [2] |

| Glaucocalyxin A | Hs578T | Breast Cancer | 4 µM | 72 hours | [2] |

| Glaucocalyxin A | HGT-1, SNU-1, SNU-6, NCI-N87 | Gastric Cancer | Dose-dependent inhibition | 24, 48, 72 hours | [3] |

| Glaucocalyxin A | U87MG | Malignant Glioma | Induces apoptosis at 1, 5, and 10 µM | 48 hours | |

| Glaucocalyxin B | A2780 | Ovarian Cancer | Dose-dependent inhibition | Not specified | |

| Glaucocalyxin B | A2780/DDP (cisplatin-resistant) | Ovarian Cancer | Dose-dependent inhibition | Not specified | |

| Glaucocalyxin B + Mitomycin C | SGC-7901 | Gastric Cancer | IC50 of MMC reduced by 75.40% ± 5% with 5 µM GLB | Not specified | |

| Glaucocalyxin B + Cisplatin | SGC-7901 | Gastric Cancer | IC50 of DDP reduced by 45.10% ± 5% with 5 µM GLB | Not specified | |

| Glaucocalyxin B + Cyclophosphamide | SGC-7901 | Gastric Cancer | IC50 of CTX reduced by 52.10% ± 5% with 5 µM GLB | Not specified |

Signaling Pathways in Anticancer Activity

Glaucocalyxin A and B exert their anticancer effects by modulating several key signaling pathways.

Glaucocalyxin A has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, GLA promotes apoptosis in cancer cells.[4]

In breast cancer cells, Glaucocalyxin A activates the c-Jun N-terminal kinase (JNK) pathway, which in turn upregulates Fas Ligand (FasL) and induces apoptosis.[2]

Experimental Protocols

This protocol is used to assess the cytotoxic effects of Glaucocalyxins on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Glaucocalyxin A or B (e.g., 0.1, 1, 5, 10, 20, 40 µM) for specified durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This method quantifies the extent of apoptosis induced by Glaucocalyxins.

-

Cell Treatment: Treat cells with the desired concentrations of Glaucocalyxin A or B for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Quantification: Quantify the percentage of apoptotic cells in each treatment group. For instance, treatment of U87MG cells with 1, 5, and 10 µM of Glaucocalyxin A for 48 hours resulted in 14.6%, 60.9%, and 40.6% early-apoptotic cells, respectively.

Anti-inflammatory Activities

Glaucocalyxin A and B have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in immune cells like microglia.

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound | Cell Type | Stimulant | Inhibited Mediator | Concentration of Compound | % Inhibition / Effect | Reference |

| Glaucocalyxin B | BV-2 Microglia | LPS | Nitric Oxide (NO) | Not specified | Significant decrease | [5] |

| Glaucocalyxin B | BV-2 Microglia | LPS | TNF-α | Not specified | Significant decrease | [5] |

| Glaucocalyxin B | BV-2 Microglia | LPS | IL-1β | Not specified | Significant decrease | [5] |

| Glaucocalyxin A | RA-FLS | TNF-α | IL-10, IL-1β, IL-6 | Dose-dependent | Inhibition of expression | [6] |

Signaling Pathways in Anti-inflammatory Activity

Glaucocalyxin A and B inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Experimental Protocols

-

Cell Culture and Treatment: Culture BV-2 microglial cells and pre-treat with various concentrations of Glaucocalyxin B for 30 minutes. Subsequently, stimulate the cells with lipopolysaccharide (LPS).

-

Sample Collection: After 24 hours of stimulation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

Protein Extraction: After treatment with Glaucocalyxin and LPS, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against iNOS, COX-2, p-IκB-α, IκB-α, p-p38, and p38 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection system.

Antiplatelet Activity

Glaucocalyxin A has been identified as a potent inhibitor of platelet activation and thrombus formation, suggesting its potential as an antithrombotic agent.[7]

Quantitative Data: Inhibition of Platelet Aggregation

| Agonist | Concentration of GLA | IC50 Value | Reference |

| Collagen (2µg/ml) | 0.0025-0.1µg/ml | 0.00725µg/ml | |

| CRP (0.1µg/ml) | 0.0025-0.1µg/ml | 0.00062 µg/ml |

Signaling Pathway in Antiplatelet Activity

Glaucocalyxin A preferentially inhibits the GPVI signaling pathway in platelets, which is a key receptor for collagen.[7]

Experimental Protocol: Platelet Aggregation Assay

-

Platelet Preparation: Isolate platelets from fresh human blood by centrifugation.

-

Pre-incubation: Pre-incubate the gel-filtered platelets (2.5×10⁸/ml) with different concentrations of Glaucocalyxin A or a vehicle control for 10 minutes at 37°C.

-

Agonist Stimulation: Initiate platelet aggregation by adding an agonist such as collagen, CRP, ADP, or thrombin.

-

Measurement: Measure the change in light transmission using a platelet aggregometer to determine the extent of platelet aggregation.

Conclusion

Glaucocalyxin A and B are promising natural compounds with a wide range of biological activities, including potent anticancer, anti-inflammatory, and antiplatelet effects. Their mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt, JNK, NF-κB, and MAPK. While the specific biological profile of this compound remains to be elucidated, the comprehensive data on Glaucocalyxin A and B provide a strong foundation for further research into this class of diterpenoids for the development of novel therapeutics. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the pharmacological properties of these and related compounds.

References

- 1. jrmds.in [jrmds.in]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of glaucocalyxin B in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Glaucocalyxin A inhibits platelet activation and thrombus formation preferentially via GPVI signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glaucocalyxin A Inhibits Platelet Activation and Thrombus Formation Preferentially via GPVI Signaling Pathway | PLOS One [journals.plos.org]

The Anti-Tumor Mechanisms of Glaucocalyxins: An In-depth Technical Guide

A Note to the Reader: While the query specifically requested information on the anti-tumor mechanisms of Glaucocalyxin D, a comprehensive review of the available scientific literature reveals a significant lack of specific research on this particular compound. The vast majority of published studies focus on its close structural analogs, primarily Glaucocalyxin A (GLA), and to a lesser extent, Glaucocalyxin B (GLB) and Glaucocalyxin H (GLH).

Therefore, this technical guide will provide a detailed overview of the established anti-tumor mechanisms of Glaucocalyxin A, with supplementary information on Glaucocalyxin B and H. It is plausible that this compound may share similar mechanisms of action due to structural similarity, but this remains to be experimentally verified. The information presented herein should serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of the glaucocalyxin family of compounds.

Core Anti-Tumor Mechanisms of Glaucocalyxin A

Glaucocalyxin A (GLA), an ent-kauranoid diterpenoid isolated from Rabdosia japonica, has demonstrated potent anti-tumor effects across a variety of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Induction of Apoptosis

GLA consistently induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key initiating event is the generation of reactive oxygen species (ROS).

-

ROS-Mediated Mitochondrial Dysfunction: GLA treatment leads to a time- and dose-dependent increase in intracellular ROS levels.[1][2] This oxidative stress disrupts mitochondrial membrane potential (Δψm), leading to the release of cytochrome c from the mitochondria into the cytosol.[1] The accumulation of cytosolic cytochrome c activates the caspase cascade, specifically caspase-9 and the executioner caspase-3, culminating in PARP cleavage and apoptotic cell death.[1][3] This process is further regulated by the Bcl-2 family of proteins, where GLA upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1][3][4][5]

-

Fas Ligand (FasL) Activation: In breast cancer cells, GLA has been shown to activate the extrinsic apoptotic pathway through the upregulation of Fas Ligand (FasL).[6] This activation is mediated by the c-Jun N-terminal kinase (JNK) pathway.[6]

Cell Cycle Arrest

GLA is a potent inducer of cell cycle arrest, primarily at the G2/M phase, in various cancer cell types, including osteosarcoma, bladder cancer, and melanoma.[5][7][8]

-

Modulation of G2/M Regulatory Proteins: The G2/M arrest is mediated by the downregulation of key cell cycle regulatory proteins, including CDK1 and Cyclin B1.[5] Concurrently, GLA can upregulate the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[5][9]

Inhibition of Key Oncogenic Signaling Pathways

GLA exerts its anti-tumor effects by targeting several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival, proliferation, and growth. GLA effectively inhibits this pathway by downregulating the expression of PI3K p85 and phosphorylated Akt (p-Akt).[3][5][10][11] Inhibition of the PI3K/Akt pathway by GLA also leads to the upregulation of the tumor suppressor PTEN.[5][10] Downstream effectors of this pathway, such as GSK3β, are also inhibited.[3] In osteosarcoma, inhibition of the PI3K/Akt pathway by GLA prevents the nuclear translocation of the transcription factor GLI1, further contributing to its anti-tumor effects.[12]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation and survival. GLA has been shown to inhibit both constitutive and IL-6-inducible activation of STAT3 by blocking the phosphorylation of JAK2 and STAT3 at Tyr705.[7] This inhibition is mediated by GLA-induced ROS production.[7]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is another key transcription factor involved in inflammation and cancer. GLA has been demonstrated to inhibit the NF-κB/p65 signaling pathway in melanoma cells.[8][13] This inhibition contributes to the induction of cell cycle arrest and apoptosis.[8]

Quantitative Data on Glaucocalyxin Anti-Tumor Effects

The following tables summarize the quantitative data from various studies on the anti-tumor effects of Glaucocalyxins.

Table 1: In Vitro Cytotoxicity of Glaucocalyxins

| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| GLA | MCF-7 (Breast Cancer) | Cell Viability | 1 µM | 72 h | [6] |

| GLA | Hs578T (Breast Cancer) | Cell Viability | 4 µM | 72 h | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of Glaucocalyxins

| Compound | Cancer Model | Dosage | Administration Route | Tumor Inhibition Rate | Reference |

| GLA | A549 Xenograft (NSCLC) | 20 mg/kg (every 2 days) | Injection | Significantly inhibited tumor growth | [3] |

| GLA | UMUC3 Xenograft (Bladder Cancer) | 20 mg/kg | Intraperitoneal injection | Significantly inhibited tumor growth | [5] |

| GLA-γ-CD | S180 Xenograft | High-dose | Not specified | 57.26% | [14][15] |

| GLH | Hepatoma Model | 80 mg/kg | Not specified | Similar to cyclophosphamide | [16] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on Glaucocalyxin A.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of GLA (or other Glaucocalyxins) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

-

Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals with DMSO) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated using a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with GLA at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with GLA, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, p-STAT3, STAT3, p-p65, p65) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described.

Caption: Glaucocalyxin A-induced apoptosis pathways.

Caption: Mechanism of GLA-induced G2/M cell cycle arrest.

Caption: Overview of signaling pathways inhibited by Glaucocalyxin A.

Caption: General experimental workflow for studying Glaucocalyxin's anti-tumor effects.

Conclusion and Future Directions

The available evidence strongly supports Glaucocalyxin A as a promising anti-cancer agent with a well-defined set of molecular mechanisms. Its ability to induce ROS-mediated apoptosis, cause G2/M cell cycle arrest, and inhibit critical oncogenic pathways like PI3K/Akt, STAT3, and NF-κB underscores its potential for further development. The anti-tumor activities of Glaucocalyxin B and H, particularly the pro-apoptotic effects of GLH mediated by the modulation of Bcl-2 family proteins, further strengthen the therapeutic potential of this class of compounds.

Crucially, future research should focus on elucidating the anti-tumor mechanisms of this compound to determine if it shares the properties of its analogs and to identify any unique activities it may possess. Further preclinical studies, including pharmacokinetic and toxicological assessments, are warranted for the most potent glaucocalyxins. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into effective cancer therapies. There are currently no clinical trials specifically investigating this compound for cancer treatment.

References

- 1. Glaucocalyxin A induces apoptosis in human leukemia HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glaucocalyxin A induces apoptosis and autophagy in tongue squamous cell carcinoma cells by regulating ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glaucocalyxin A induces apoptosis of non-small cell lung carcinoma cells by inhibiting the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-hepatoma activity of a novel compound glaucocalyxin H in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glaucocalyxin A induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaucocalyxin A activates FasL and induces apoptosis through activation of the JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glaucocalyxin A-induced oxidative stress inhibits the activation of STAT3 signaling pathway and suppresses osteosarcoma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glaucocalyxin A induces cell cycle arrest and apoptosis via inhibiting NF-κB/p65 signaling pathway in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Glaucocalyxin A induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells | Semantic Scholar [semanticscholar.org]

- 10. Glaucocalyxin B induces apoptosis and autophagy in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. e-century.us [e-century.us]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Hepatoma Activity of a Novel Compound Glaucocalyxin H In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Glaucocalyxin D mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Glaucocalyxin D in Cancer Cells

Abstract

This compound, a bioactive ent-kauranoid diterpenoid primarily isolated from Rabdosia japonica, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary modes of action include the induction of apoptosis via multiple signaling cascades, cell cycle arrest, and the inhibition of metastasis. This document details the key signaling pathways modulated by this compound, including the PI3K/Akt, NF-κB, and JNK pathways. Furthermore, it presents a summary of quantitative data on its efficacy and provides detailed protocols for the key experimental procedures used to elucidate these mechanisms. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Glaucocalyxin A (GLA), a prominent member of the glaucocalyxin family of diterpenoids, has demonstrated potent cytotoxic and tumor-suppressive effects across a variety of cancer types, including osteosarcoma, melanoma, bladder cancer, and breast cancer.[1][2][3][4] This guide focuses on the intricate molecular mechanisms that underpin the anticancer activity of Glaucocalyxin A, which is often the most studied compound in this class and will be the primary focus of this document. GLA's multifaceted approach to inhibiting cancer progression involves inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Core Anticancer Mechanisms

Induction of Apoptosis

A primary mechanism of Glaucocalyxin A's anticancer effect is the induction of apoptosis. This programmed cell death is triggered through the modulation of several key signaling pathways and effector molecules.

-

Mitochondrial (Intrinsic) Apoptosis Pathway : GLA has been shown to induce apoptosis through the mitochondrial pathway.[1][5][6] This is characterized by an increase in the Bax/Bcl-2 ratio, which enhances the permeability of the mitochondrial outer membrane.[1][7] This leads to a reduction in the mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2][6] The released cytochrome c then activates a cascade of caspases, including the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][5]

-

Generation of Reactive Oxygen Species (ROS) : GLA treatment leads to an overproduction of intracellular reactive oxygen species (ROS).[2][8] While moderate levels of ROS can promote cancer cell survival, excessive ROS accumulation induces oxidative stress, which damages cellular components and triggers apoptosis.[2][9] In some cancer cells, this ROS surge activates autophagy, which can act as a pro-death mechanism.[8] GLA has been found to directly target and inhibit antioxidant enzymes like peroxiredoxins (PRDX1/2), contributing to the accumulation of ROS.[8]

-

Extrinsic Apoptosis Pathway : In breast cancer cells, Glaucocalyxin A has been shown to activate the extrinsic apoptosis pathway by upregulating Fas Ligand (FasL), which then engages its receptor to initiate the apoptotic cascade.[10]

Cell Cycle Arrest

Glaucocalyxin A effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[2][3][4][11] This arrest prevents cancer cells from proceeding through mitosis and dividing.

-

Modulation of Cell Cycle Regulators : The G2/M arrest is mediated by the altered expression of key cell cycle regulatory proteins. GLA treatment leads to a significant dose-dependent decrease in the levels of Cyclin B1 and CDK1, which are crucial for the G2 to M transition.[2][12] Concurrently, there is an upregulation of p21, a cyclin-dependent kinase inhibitor that plays a vital role in halting cell cycle progression.[2][4]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. Glaucocalyxin A has demonstrated the ability to inhibit the metastatic potential of cancer cells.

-

Inhibition of Cell Migration and Invasion : Studies have shown that GLA can inhibit the migration and invasion of osteosarcoma cells.[13]

-

Reversal of Epithelial-Mesenchymal Transition (EMT) : EMT is a critical process for cancer cell invasion and metastasis. GLA has been found to reverse EMT by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin and Vimentin.[3][13] This effect is partly achieved by inhibiting the TGF-β1/Smad2/3 signaling pathway, a key driver of EMT.[13]

Key Signaling Pathways Modulated by Glaucocalyxin A

Glaucocalyxin A exerts its anticancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers.[14][15] Glaucocalyxin A is a potent inhibitor of this pathway.[1][4][7][12]

-

Mechanism of Inhibition : GLA treatment downregulates the expression of PI3K p85 and reduces the phosphorylation of Akt (p-Akt), thereby inactivating the pathway.[12] In some cases, this is associated with the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[12]

-

Downstream Effects : Inhibition of the PI3K/Akt pathway by GLA contributes to both G2/M cell cycle arrest and the induction of apoptosis.[4][12] In osteosarcoma, inhibiting this pathway prevents the nuclear translocation of the transcription factor GLI1, leading to apoptosis.[1][5] In non-small cell lung carcinoma, suppression of the PI3K/Akt/GSK3β pathway is a key mechanism for GLA-induced apoptosis.[7]

NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) pathway plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[16][17]

-

Mechanism of Inhibition : In melanoma cells, Glaucocalyxin A has been shown to inhibit the NF-κB pathway by decreasing the phosphorylation of the p65 subunit and subsequently reducing its nuclear expression.[2][11]

-

Downstream Effects : The inhibition of the NF-κB/p65 pathway by GLA is directly linked to the inhibition of cell proliferation, G2/M cell cycle arrest, and the induction of mitochondrial apoptosis in melanoma cells.[2][11]

JNK/MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress and can regulate apoptosis.[18][19]

-

Mechanism of Activation : In human breast cancer cells, GLA treatment leads to the activation of the JNK pathway.[10]

-

Downstream Effects : Activation of the JNK pathway by GLA is associated with the upregulation of FasL and the subsequent induction of apoptosis.[10]

Quantitative Data Summary

The efficacy of Glaucocalyxin A varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | ~1 | 72 | [10] |

| Hs578T | Breast Cancer | ~4 | 72 | [10] |

| A375 | Melanoma | Not specified, effective at 10-20 µM | 24 | [2] |

| A2058 | Melanoma | Not specified, effective at 10-20 µM | 24 | [2] |

| UMUC3 | Bladder Cancer | Not specified, effective at 2.5-10 µM | 48 | [12] |

| 786-O | Renal Cell Carcinoma | Not specified, effective at 2.5-10 µM | 24-48 | [8] |

| OSRC2 | Renal Cell Carcinoma | Not specified, effective at 2.5-10 µM | 24-48 | [8] |

| SKOV3 | Ovarian Cancer | ~8 | 48 | [3] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the mechanism of action of this compound. Specific parameters should be optimized for each cell line and experimental setup.

Cell Viability Assay (CCK-8/MTT)

-

Principle : Measures cell metabolic activity as an indicator of cell viability.

-

Methodology :

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT, add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Principle : Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology :

-

Treat cells with this compound for the desired time.

-

Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

-

Principle : Quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Methodology :

-

Treat cells with this compound for a specified duration (e.g., 24 hours).

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle : Detects and quantifies specific proteins in a sample to assess changes in their expression or phosphorylation status.

-

Methodology :

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, Cyclin B1, p65) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Migration and Invasion Assays (Transwell Assay)

-

Principle : Measures the ability of cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

-

Methodology :

-

Pre-treat cells with this compound for a specified time.

-

Seed the treated cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion) in serum-free media.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 12-48 hours.

-

Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have moved to the underside of the membrane with crystal violet.

-

Count the stained cells under a microscope.

-

Reactive Oxygen Species (ROS) Detection

-

Principle : Uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

-

Methodology :

-

Treat cells with this compound.

-

Load the cells with the DCFH-DA probe by incubating them in the dark.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

-

Visualizations

Signaling Pathway Diagrams

Caption: this compound induced apoptosis pathways.

Caption: Inhibition of PI3K/Akt and NF-κB pathways.

Experimental Workflow Diagram

Caption: Workflow for anticancer drug evaluation.

Conclusion and Future Directions

This compound exhibits potent anticancer activity through a multi-pronged approach that includes the induction of apoptosis, induction of G2/M cell cycle arrest, and inhibition of metastasis. Its ability to modulate critical signaling pathways such as PI3K/Akt, NF-κB, and JNK underscores its potential as a therapeutic agent. The comprehensive data presented in this guide highlight the compound's efficacy and delineate the molecular basis for its action.

Future research should focus on several key areas. Firstly, in vivo studies in a wider range of animal models are necessary to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. Secondly, identifying more direct molecular targets of this compound could provide deeper insights into its mechanism and potentially reveal biomarkers for patient stratification. Finally, investigating the synergistic effects of this compound in combination with existing chemotherapeutic agents could lead to the development of more effective and less toxic cancer treatment regimens.[20][21]

References

- 1. Glaucocalyxin A exerts anticancer effect on osteosarcoma by inhibiting GLI1 nuclear translocation via regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Glaucocalyxin A Inhibits the Malignant Progression of Epithelial Ovarian Cancer by Affecting the MicroRNA-374b-5p/HMGB3/Wnt-β-Catenin Pathway Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Glaucocalyxin A induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glaucocalyxin A induces apoptosis of non-small cell lung carcinoma cells by inhibiting the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glaucocalyxin A activates FasL and induces apoptosis through activation of the JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glaucocalyxin A induces cell cycle arrest and apoptosis via inhibiting NF-κB/p65 signaling pathway in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glaucocalyxin A induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glaucocalyxin A reverses EMT and TGF-β1-induced EMT by inhibiting TGF-β1/Smad2/3 signaling pathway in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Noncanonical NF-κB in Cancer [mdpi.com]

- 17. NF-kappaB activation in development and progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 20. Sensitization of gastric cancer cells to alkylating agents by glaucocalyxin B via cell cycle arrest and enhanced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glaucocalyxin B Attenuates Ovarian Cancer Cell Growth and Cisplatin Resistance In Vitro via Activating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Glaucocalyxin D: A Potential Therapeutic Agent for Cancer and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glaucocalyxin D, a member of the ent-kauranoid diterpenoid family of natural products, has emerged as a compound of significant interest for its potential therapeutic applications. Isolated from the plant Isodon japonica var. glaucocalyx, this class of compounds, including the closely related and more extensively studied Glaucocalyxin A and B, has demonstrated a range of biological activities, most notably in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs as potential therapeutic agents, with a focus on their mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to their investigation. While much of the detailed mechanistic and quantitative data comes from studies on Glaucocalyxin A, the structural similarity within this class of compounds suggests that these findings provide a strong foundation for the therapeutic exploration of this compound.

Therapeutic Potential

The therapeutic potential of Glaucocalyxins spans multiple disease areas, with the most compelling evidence in cancer and inflammatory conditions. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines and demonstrate significant anti-inflammatory properties in various models.

Anti-Cancer Activity

Glaucocalyxin compounds have been shown to inhibit the proliferation of a wide range of cancer cells. The primary mechanism of their anti-tumor activity is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Anti-Inflammatory and Neuroprotective Effects

Beyond oncology, Glaucocalyxins have demonstrated notable anti-inflammatory and neuroprotective properties. For instance, Glaucocalyxin B has been shown to suppress the activation of microglia, which are key mediators of neuroinflammation in the central nervous system. This suggests a potential therapeutic role in neurodegenerative diseases where inflammation is a contributing factor. The anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic activity of Glaucocalyxin A, a close structural analog of this compound, against various human cancer cell lines. This data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity of Glaucocalyxin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SKOV3 | Epithelial Ovarian Cancer | 8.735 | [1] |

| UMUC3 | Bladder Cancer | 18.87 (24h), 9.77 (48h), 6.75 (72h) | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | Data not specified | [3] |

| B16 | Melanoma | Data not specified | [3] |

| SGC-7901 | Gastric Cancer | Data not specified | [3] |

| A549 | Lung Cancer | Data not specified | [3] |

| KB | Cervical Cancer | Data not specified | [3] |

| HL-60 | Leukemia | Data not specified | [3] |

| MG-63 | Osteosarcoma | Data not specified | [4] |

| HOS | Osteosarcoma | Data not specified | [4] |

Mechanism of Action & Signaling Pathways

Glaucocalyxin compounds exert their therapeutic effects by modulating several critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Glaucocalyxin A has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[2][4] Inhibition of Akt, a central kinase in this pathway, prevents the phosphorylation of downstream targets that promote cell survival and block apoptosis.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is also implicated in cancer cell survival and proliferation. Glaucocalyxin compounds have been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical oncogenic pathway that is often constitutively active in many cancers, promoting cell proliferation and survival. Glaucocalyxin A has been shown to inhibit the phosphorylation and activation of STAT3, leading to the suppression of tumor growth.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols